BI-4732

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

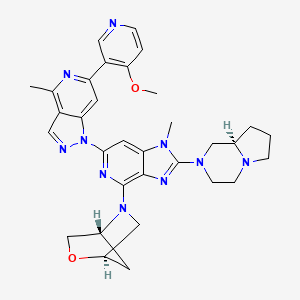

C32H36N10O2 |

|---|---|

Poids moléculaire |

592.7 g/mol |

Nom IUPAC |

(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxy-3-pyridinyl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C32H36N10O2/c1-19-23-15-34-42(26(23)12-25(35-19)24-14-33-7-6-28(24)43-3)29-13-27-30(31(36-29)41-17-22-11-21(41)18-44-22)37-32(38(27)2)40-10-9-39-8-4-5-20(39)16-40/h6-7,12-15,20-22H,4-5,8-11,16-18H2,1-3H3/t20-,21-,22-/m1/s1 |

Clé InChI |

WWLFWVFVYAPDGW-YPAWHYETSA-N |

SMILES isomérique |

CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCC[C@@H]7C6)C)N8C[C@H]9C[C@@H]8CO9 |

SMILES canonique |

CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCCC7C6)C)N8CC9CC8CO9 |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of BI-4732

This compound is a fourth-generation, orally active, reversible, and ATP-competitive epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It has been developed to address acquired resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC).[2][4] This guide details its mechanism of action, summarizing key preclinical data and experimental methodologies.

Core Mechanism of Action: EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[1][5] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[2][3][6] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. A key feature of this compound is its high potency against common EGFR activating mutations (E19del, L858R) as well as the T790M and the C797S resistance mutations, the latter of which confers resistance to third-generation TKIs like osimertinib.[1][4] Critically, it achieves this while largely sparing wild-type (WT) EGFR, suggesting a wider therapeutic window and potentially reduced side effects associated with WT EGFR inhibition.[1][2] By inhibiting the phosphorylation of EGFR, this compound effectively reduces the phosphorylation and activation of key downstream effectors, including AKT, ERK, and S6K.[2][3][7]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below is compiled from publicly available resources.

| Target Enzyme | IC₅₀ (nmol/L) |

| EGFR L858R / T790M / C797S | 1 |

Source: Data compiled from multiple sources.[2][6][7][8]

| Cell Line | EGFR Mutation Profile | IC₅₀ (nmol/L) |

| Ba/F3 | E19del / C797S | 6 |

| Ba/F3 | L858R / C797S | 213 |

| Ba/F3 | E19del / T790M / C797S | 4 |

| Ba/F3 | L858R / T790M / C797S | 15 |

| PC9 | E19del | 14 |

| PC9_DC | E19del / C797S | 25 |

| YU-1182 | E19del / C797S | 73 |

| YU-1097 | E19del / T790M / C797S | 3 |

| YUO-143 | E19del / T790M / C797S | 5 |

Source: Data compiled from multiple sources.[2][8]

| Xenograft Model | EGFR Mutation Profile | Treatment | Result |

| PC-9 | E19del | 10 mg/kg bid, p.o. | Deep tumor regression |

| PC-9 T790M C797S | E19del / T790M / C797S | 25 mg/kg bid, p.o. | Deep tumor regression |

| YU-1097 | E19del / T790M / C797S | 2.5 - 25 mg/kg bid, p.o. (4 weeks) | TGI: 143.1% to 183.2% |

Source: Data compiled from multiple sources.[1][2] TGI: Tumor Growth Inhibition; p.o.: Per os (by mouth); bid: Bis in die (twice a day).

| Parameter | Species | Value |

| Kp,uu (Brain Homogenate) | Rat | 0.7 |

Source: Data compiled from a single source.[1] Kp,uu represents the unbound brain-to-plasma concentration ratio, indicating blood-brain barrier permeability.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cell lines.

-

Cell Culture : Patient-derived or engineered cancer cell lines (e.g., Ba/F3, PC9, YU-1097) are cultured in appropriate media supplemented with growth factors.[8]

-

Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : A serial dilution of this compound (and control compounds like osimertinib) is prepared and added to the wells. Cells are typically incubated with the compound for 72 hours.[2][9]

-

Viability Measurement : Cell viability is assessed using a luminescent assay reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9][10]

-

Data Analysis : Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

Animal models are used to evaluate the antitumor efficacy of this compound in a living system.

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.[8][10]

-

Tumor Implantation : 5-10 million human cancer cells (e.g., YU-1097) are suspended in PBS and subcutaneously injected into the flanks of the mice.[8][10]

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and control groups.[8][10]

-

Treatment Administration : this compound is administered orally (p.o.), typically twice daily (bid), at specified doses (e.g., 2.5, 5, 10, 25 mg/kg). The vehicle solution is administered to the control group.[8]

-

Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

-

Endpoint and Analysis : The study concludes after a set period (e.g., 4 weeks) or when tumors in the control group reach a predetermined size. Tumors may be harvested for further analysis (e.g., immunoblotting, IHC).[2][10] Efficacy is determined by comparing tumor growth in the treated groups to the control group.

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis : Cells or homogenized tumor tissues are lysed in a buffer containing detergents and phosphatase/protease inhibitors to extract proteins and preserve their phosphorylation state.

-

Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the phosphorylated (e.g., p-EGFR, p-AKT) and total forms of the target proteins.

-

Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on film or with a digital imager. The levels of phosphorylated proteins are typically normalized to the total protein levels.[9][11]

Selectivity and Pharmacokinetics

A favorable selectivity and pharmacokinetic profile is essential for a successful therapeutic agent. This compound demonstrates high selectivity for mutant EGFR over WT EGFR.[1] In a broad kinase panel screen (442 kinases), it showed selectivity for 340 targets (≤ 75% inhibition at 1 µM).[1]

Furthermore, this compound shows excellent potential for treating central nervous system (CNS) metastases, a common issue in NSCLC patients.[8] Its ability to cross the blood-brain barrier (BBB) is superior to osimertinib, as shown by its unbound brain-to-plasma concentration ratio (Kp,uu) of 0.7 in rats, compared to 0.21 for osimertinib.[1] This efficient BBB penetration contributes to its potent antitumor activity in intracranial tumor models.[4][8][10]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 8. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

BI-4732: A Technical Overview of a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a potent, orally bioavailable, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target EGFR mutations that confer resistance to previous generations of TKIs, particularly the C797S mutation, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C32H36N10O2 and a molecular weight of 592.69 g/mol .[2] Its structure is characterized by a pyrazolopyridine core, which is a common scaffold in the design of kinase inhibitors.

Chemical Name: (1R,4R)-5-[2-[(8aR)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-6-[6-(4-methoxy-3-pyridinyl)-4-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

SMILES: CC1=C(C=NN2C3=NC(N4C[C@@H]5OC[C@H]4C5)=C6C(N(C)C(N7C--INVALID-LINK--N8CC7)=N6)=C3)C2=CC(C9=C(OC)C=CN=C9)=N1

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its complex structure suggests a multi-step synthetic route, likely involving the sequential construction of the heterocyclic ring systems and subsequent coupling reactions. The synthesis of similar pyrazolopyrimidine-based EGFR inhibitors often involves palladium-catalyzed cross-coupling reactions to form the core structure.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]

In many NSCLC cases, activating mutations in the EGFR gene, such as exon 19 deletions (del19) and the L858R point mutation, lead to constitutive activation of the receptor, driving tumorigenesis.[3] While first and second-generation TKIs are effective against these mutations, resistance often develops, commonly through the acquisition of a secondary mutation, T790M. Third-generation TKIs, like osimertinib, were developed to overcome T790M-mediated resistance. However, further resistance can arise through the C797S mutation, which prevents the covalent binding of these inhibitors.

This compound is a fourth-generation inhibitor designed to be effective against EGFR harboring activating mutations (del19, L858R), the T790M resistance mutation, and crucially, the C797S resistance mutation.[4] Its reversible binding mechanism allows it to inhibit the kinase activity of the C797S mutant, where covalent inhibitors are ineffective.[3] Furthermore, this compound demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable therapeutic window and reduced side effects.[2]

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies, including in vitro cell-based assays and in vivo animal models.

In Vitro Activity

The inhibitory activity of this compound has been evaluated against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| Ba/F3 | del19 | 1.1 | 0.7 |

| Ba/F3 | L858R | 4.6 | 1.6 |

| Ba/F3 | del19/T790M/C797S | 2.6 | 635 |

| Ba/F3 | L858R/T790M/C797S | 7.8 | 588 |

| PC-9 | del19 | 9 | Not Determined |

| PC-9 | del19/T790M/C797S | 12 | >1000 |

| YU-1182 | E19del/T790M/C797S | 73 | Not Determined |

| YU-1097 | E19del/T790M/C797S | 3 | Not Determined |

| YUO-143 | E19del/T790M/C797S | 5 | Not Determined |

Data compiled from multiple sources.[2][5]

These data highlight the potent inhibitory activity of this compound against cell lines harboring the C797S mutation, where osimertinib shows significantly reduced or no activity.

In Vivo Activity

In vivo studies using xenograft models in mice have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in significant tumor regression in models with both parental PC-9 (EGFR del19) and engineered PC-9 with T790M and C797S resistance mutations.

| Animal Model | EGFR Genotype | This compound Dose | Outcome |

| PC-9 Xenograft | del19 | 10 mg/kg & 25 mg/kg (bi-daily) | Deep tumor regressions |

| PC-9 Xenograft | del19/T790M/C797S | 25 mg/kg (bi-daily) | Deep tumor regressions |

| YU-1097 Xenograft | E19del/T790M/C797S | 2.5, 5, 10, 25 mg/kg (twice daily) | Dose-dependent tumor growth inhibition |

Data compiled from multiple sources.

Pharmacokinetics and Brain Penetration

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.[3] Notably, it has demonstrated efficient penetration of the blood-brain barrier, which is a critical feature for treating brain metastases, a common complication in NSCLC patients.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Cells (e.g., Ba/F3, PC-9) are seeded into 96-well plates at an appropriate density.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or a control compound (e.g., osimertinib) for 72 hours.

-

Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the data to a dose-response curve.

Western Blotting for Phospho-EGFR

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the effect of this compound on EGFR phosphorylation.

In Vivo Xenograft Studies

-

Cell Implantation: A suspension of tumor cells (e.g., PC-9) is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment groups and administered this compound (formulated for oral gavage) or a vehicle control on a specified schedule (e.g., bi-daily).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. Patents Assigned to Boehringer Ingelheim International - Justia Patents Search [patents.justia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. opnme.com [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-4732: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has created a critical need for novel therapeutic strategies to overcome this resistance mechanism. This compound, a fourth-generation, reversible, and ATP-competitive EGFR inhibitor, has demonstrated significant preclinical activity against EGFR mutations, including the C797S variant, offering a promising new avenue for patients who have developed resistance to prior lines of therapy.[2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the activity of this compound against the EGFR C797S mutation.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various engineered cell lines and patient-derived models, demonstrating potent activity against EGFR C797S mutations, both as a single agent and in combination with osimertinib.

In Vitro Anti-proliferative Activity of this compound

This compound has shown potent, low nanomolar anti-proliferative activity in Ba/F3 cells engineered to express various human EGFR mutations.[1] Notably, its efficacy is maintained in the presence of the C797S mutation. The IC50 values from these studies are summarized below.

| Cell Line (EGFR Genotype) | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| Ba/F3 (EGFR del19) | - | Potent |

| Ba/F3 (EGFR del19/T790M/C797S) | 4 | Severely Impaired |

| Ba/F3 (EGFR L858R) | - | Potent |

| Ba/F3 (EGFR L858R/T790M/C797S) | 15 | Severely Impaired |

| Ba/F3 (EGFR del19/C797S) | 6 | - |

| Ba/F3 (EGFR L858R/C797S) | 213 | - |

| PC-9 (EGFR del19) | 14 | 9 |

| PC-9_DC (EGFR del19/C797S) | 25 | >1000 |

| YU-1182 (EGFR L858R/C797S) | 73 | >1000 |

| YU-1097 (EGFR del19/T790M/C797S) | 3 | >1000 |

| YUO-143 (EGFR del19/T790M/C797S) | 5 | >1000 |

Data compiled from multiple sources.[1][3]

In Vivo Antitumor Efficacy of this compound

In vivo studies using xenograft models have further substantiated the potent anti-tumor activity of this compound. Oral administration of this compound resulted in significant tumor regressions in mice bearing tumors with EGFR C797S mutations.

| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |

| YU-1097 (EGFR del19/T790M/C797S) | This compound | 2.5 mg/kg, p.o., twice daily, 4 weeks | 143.1% |

| YU-1097 (EGFR del19/T790M/C797S) | This compound | 5 mg/kg, p.o., twice daily, 4 weeks | 154.0% |

| YU-1097 (EGFR del19/T790M/C797S) | This compound | 10 mg/kg, p.o., twice daily, 4 weeks | 174.1% |

| YU-1097 (EGFR del19/T790M/C797S) | This compound | 25 mg/kg, p.o., twice daily, 4 weeks | 183.2% |

| PC-9 T790M C797S | This compound | 10 mg/kg bid and 25 mg/kg bi-daily | Deep tumor regressions |

Data from MedchemExpress and other sources.[3][4]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

Cell Proliferation Assay

The anti-proliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Engineered Ba/F3 or solid cancer cell lines (PC-9, YU-1182, YU-1097, YUO-143) were seeded in 96-well plates.

-

Drug Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from 1 to 1000 nM) for 72 hours.[3]

-

Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was read using a plate reader. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.

Western Blot Analysis for Phospho-EGFR Inhibition

To assess the impact of this compound on EGFR signaling, western blot analysis was performed to measure the phosphorylation of EGFR and its downstream targets.

-

Cell Treatment: Cells were treated with various concentrations of this compound (e.g., 10-100 nM) for a specified period (e.g., 6 hours).[3]

-

Cell Lysis: Following treatment, cells were lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins such as p-AKT, AKT, p-ERK, and ERK. Subsequently, membranes were incubated with corresponding secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the level of protein phosphorylation.

In Vivo Xenograft Studies

The in vivo antitumor activity of this compound was evaluated in mouse xenograft models.

-

Cell Implantation: Human NSCLC cells harboring EGFR C797S mutations (e.g., YU-1097, PC-9 T790M C797S) were subcutaneously implanted into immunodeficient mice.[4][5]

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after which the mice were randomized into different treatment groups.

-

Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 2.5, 5, 10, 25 mg/kg) twice daily for a specified duration (e.g., 4 weeks).[3] A vehicle control group was also included.

-

Tumor Measurement: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Efficacy Evaluation: Antitumor efficacy was assessed by calculating the tumor growth inhibition (TGI) percentage. At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[5]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: EGFR signaling pathway and points of therapeutic intervention.

Caption: Preclinical experimental workflow for evaluating this compound.

Caption: this compound overcomes C797S-mediated resistance.

Conclusion

This compound has demonstrated compelling preclinical efficacy as a potent, fourth-generation EGFR inhibitor capable of overcoming C797S-mediated resistance. Its ability to inhibit EGFR signaling and induce tumor regression in models resistant to third-generation TKIs highlights its potential as a valuable therapeutic option for NSCLC patients who have exhausted other targeted therapies. Furthermore, evidence suggests that this compound has efficient blood-brain barrier penetration, indicating its potential to treat and prevent brain metastases, a common complication in EGFR-mutated NSCLC.[1][5] The synergistic effect observed when this compound is combined with osimertinib in certain contexts also warrants further investigation.[3][5] Continued clinical development of this compound is crucial to validate these promising preclinical findings and to establish its role in the evolving landscape of NSCLC treatment.

References

- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. geneonline.com [geneonline.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

Preclinical Profile of BI-4732: A Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BI-4732, a novel, reversible, and ATP-competitive fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound has demonstrated potent and selective activity against a range of EGFR mutations, including the clinically significant C797S resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Mechanism and Selectivity

This compound is designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, which can be driven by the emergence of the C797S mutation.[2] It exhibits a high degree of selectivity for mutant EGFR, including activating mutations (E19del, L858R) and the T790M and C797S resistance mutations.[1][2] Kinome selectivity profiling has shown that this compound potently inhibits EGFR L858R, T790M, and C797S with an IC50 value of 1 nmol/L, while having a minimal effect on wild-type EGFR.[3][4] This selectivity profile suggests a favorable therapeutic window with potentially reduced off-target effects.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in various cell lines, including engineered Ba/F3 cells and patient-derived models harboring diverse EGFR mutations.

Table 1: In Vitro Anti-proliferative Activity of this compound in Ba/F3 Cells

| Cell Line Expressing EGFR Mutation | IC50 (nM) |

| E19del/C797S | 6 |

| L858R/C797S | 213 |

| E19del/T790M/C797S | 4 |

| L858R/T790M/C797S | 15 |

Data sourced from[4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Patient-Derived Cells

| Cell Line | EGFR Mutation | IC50 (nM) |

| YU-1182 | 73 | |

| YU-1097 | E19del/T790M/C797S | 3 |

| YUO-143 | 5 | |

| PC9 | 14 | |

| PC9_DC | E19del/C797S | 25 |

Data sourced from[4]

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of EGFR, which in turn blocks key downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] This includes the PI3K-AKT and RAS-RAF-MEK-ERK cascades.[1] Immunoblotting analyses have confirmed that treatment with this compound leads to a reduction in the phosphorylation of AKT, ERK, and S6K.[4]

In Vivo Antitumor Activity

The in vivo efficacy of this compound has been demonstrated in various xenograft models, including those resistant to osimertinib.

Table 3: In Vivo Antitumor Efficacy of this compound in YU-1097 Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| This compound | 2.5 mg/kg | Twice Daily | 143.1 |

| This compound | 5 mg/kg | Twice Daily | 154.0 |

| This compound | 10 mg/kg | Twice Daily | 174.1 |

| This compound | 25 mg/kg | Twice Daily | 183.2 |

Data sourced from[4]

Oral administration of this compound resulted in significant tumor regressions in xenograft models.[1] Notably, in the YU-1097 xenograft model harboring the EGFR E19del/T790M/C797S mutations, this compound demonstrated dose-dependent antitumor activity without causing significant changes in body weight.[3][4] Furthermore, this compound has shown potent antitumor activity in intracranial models, highlighting its ability to penetrate the blood-brain barrier.[3][5] The brain permeability of this compound (Kp,uu brain homogenate 0.7) was found to be superior to that of osimertinib (Kp,uu brain homogenate 0.21) in rats.[1]

Combination Therapy

In combination with osimertinib, this compound exhibited a synergistic effect in preclinical models.[5] This combination has been shown to more robustly suppress the phosphorylation of EGFR and its downstream signaling pathways compared to either agent alone.[6] In a YU-1097 xenograft model, the combination of this compound (5 mg/kg) and osimertinib (25 mg/kg) resulted in a tumor growth inhibition of 176.2%, which was greater than the monotherapy arms.[6]

Experimental Protocols

Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo assay. Cells were treated with increasing doses of this compound or osimertinib for 72 hours before the assay was performed.[3]

Xenograft Mouse Models

Six-week-old female BALB/c nude mice were subcutaneously implanted with 5 × 10^6 YU-1097 cells.[3] When the tumor volume reached approximately 200 mm³, the mice were randomized into treatment groups.[3] this compound was administered orally twice a day, while osimertinib was given once daily.[3]

PC-9 cells were subcutaneously implanted in mice. Oral administration of this compound was given twice daily with a 6-hour interval between doses.[1][2]

Immunoblotting

Cell lysates or tumor lysates were subjected to immunoblotting to assess the phosphorylation status of EGFR and its downstream signaling molecules, including AKT, ERK, and S6K.[6][7] Cells or animals were treated with the indicated drugs for a specified period (e.g., 6 hours for cells, 3 days for xenograft models) before lysis or tissue harvesting.[7][8]

Conclusion

The preclinical data for this compound strongly support its potential as a next-generation EGFR inhibitor for the treatment of non-small cell lung cancer (NSCLC).[5] Its potent activity against a wide range of EGFR mutations, including the C797S resistance mutation, its favorable selectivity profile, and its ability to penetrate the blood-brain barrier address key unmet needs in the current treatment landscape.[2][5] Further clinical development of this compound is warranted based on these compelling preclinical findings.

References

- 1. opnme.com [opnme.com]

- 2. opnme.com [opnme.com]

- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bktimes.net [bktimes.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Binding of BI-4732 to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, to its target. The document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Activity Data

This compound is a potent, orally active, reversible, and ATP-competitive inhibitor of EGFR. It demonstrates high efficacy against various EGFR mutations, including those that confer resistance to previous generations of inhibitors, while sparing wild-type (WT) EGFR. The inhibitory activity of this compound has been quantified through various in vitro assays, with the key data summarized below.

| Target | Assay Type | Metric | Value | Reference |

| EGFR L858R/T790M/C797S | Kinase Assay | IC50 | 1 nM | [1][2][3] |

| EGFR (Wild-Type) | Kinase Assay | - | Spared | [1][2][3] |

| Downstream Signaling (p-AKT, p-ERK, p-S6K) | Cellular Assay | Inhibition | Reduction in Phosphorylation | [1][2][3] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the binding and activity of this compound against EGFR.

In Vitro Kinase Assay (IC50 Determination)

A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of mutant EGFR.

Materials:

-

Recombinant human EGFR (mutant forms)

-

This compound

-

ATP

-

Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of the 2X inhibitor solution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to all wells. The final reaction volume is 5 µL.

-

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the average luminescence of the negative control wells (no enzyme) from all other wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Viability Assay (MTT/MTS Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines harboring specific EGFR mutations.

Objective: To determine the effect of this compound on the proliferation and viability of EGFR-dependent cancer cells.

Materials:

-

Cancer cell lines with relevant EGFR mutations (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible. Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the cell viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insight into the mechanism of action of an inhibitor.

Objective: To verify that this compound inhibits the phosphorylation of EGFR and its key downstream signaling proteins (AKT, ERK).

Materials:

-

EGFR-mutant cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor) for stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and serum-starve them if necessary.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

If required, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in the phosphorylation of target proteins relative to the total protein levels and the loading control.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the workflow for determining the IC50 value of this compound using an in vitro kinase assay.

Caption: Workflow for determining the IC50 of this compound via an in vitro kinase assay.

Logical Relationship of Experimental Characterization

The following diagram illustrates the logical flow of experiments to characterize the binding and activity of this compound.

Caption: Logical flow of experimental characterization for this compound.

References

Methodological & Application

Application Notes and Protocols for BI-4732 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a fourth-generation, reversible, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It demonstrates high potency against EGFR-activating mutations (such as L858R and E19del) and key resistance mutations, including T790M and C797S, while sparing wild-type (WT) EGFR.[1][2] This selective activity makes this compound a promising candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to previous generations of EGFR inhibitors.[3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation. This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The tables below summarize the key IC50 values.

Table 1: Biochemical Activity of this compound Against EGFR Mutants

| Target Enzyme | IC50 (nM) | Assay Type |

| EGFR L858R/T790M/C797S | 1 | Kinase Assay |

| EGFR WT | >1000 | Kinase Assay |

Data sourced from MedchemExpress and opnMe portals.[1]

Table 2: Anti-proliferative Activity of this compound in Engineered Ba/F3 Cells

| Ba/F3 Cell Line Expressing | IC50 (nM) | Assay Type | Duration |

| EGFR E19del/C797S | 6 | Cell Viability | 72h |

| EGFR L858R/C797S | 213 | Cell Viability | 72h |

| EGFR E19del/T790M/C797S | 4 | Cell Viability | 72h |

| EGFR L858R/T790M/C797S | 15 | Cell Viability | 72h |

Data sourced from MedchemExpress.[1]

Table 3: Anti-proliferative Activity of this compound in NSCLC Patient-Derived Cells

| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Duration |

| YU-1182 | E19del/C797S | 73 | Cell Viability | 72h |

| YU-1097 | E19del/T790M/C797S | 3 | Cell Viability | 72h |

| YUO-143 | L858R/T790M/C797S | 5 | Cell Viability | 72h |

| PC9 | E19del | 14 | Cell Viability | 72h |

| PC9_DC | E19del/C797S | 25 | Cell Viability | 72h |

Data sourced from MedchemExpress.[1]

Experimental Protocols

EGFR Kinase Assay (Biochemical)

This protocol is a generalized method for determining the in vitro kinase activity of this compound against purified EGFR enzyme variants using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).

Experimental Workflow: EGFR Kinase Assay

Caption: Workflow for a luminescence-based EGFR biochemical kinase assay.

Materials:

-

Purified recombinant EGFR enzyme (wild-type or mutant)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.

-

Enzyme/Substrate Addition: Add 2 µL of a solution containing the EGFR enzyme and substrate to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Procedure:

-

Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the ability of this compound to inhibit EGFR autophosphorylation and the phosphorylation of its downstream effectors.

Materials:

-

Cell culture plates (6-well)

-

NSCLC cell lines (e.g., PC9, YU-1097)

-

This compound

-

EGF (for stimulation)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 6 hours).

-

Ligand Stimulation: Induce EGFR phosphorylation by stimulating cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and a digital imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Colony Formation Assay (Soft Agar)

This anchorage-independent growth assay assesses the long-term effect of this compound on the clonogenic survival and malignant transformation potential of cells.

Procedure:

-

Base Agar Layer: Prepare a 0.5-0.8% agar solution in culture medium and pour it into 6-well plates to form the bottom layer. Allow it to solidify.

-

Cell Suspension in Top Agar: Harvest and count the cells. Resuspend a low number of cells (e.g., 500-1000 cells/well) in a 0.3-0.4% top agar solution in culture medium.

-

Plating: Carefully layer the cell-agar suspension on top of the base layer.

-

Compound Treatment: this compound can be included in the top agar layer or added to the medium that is periodically fed to the cells.

-

Incubation: Incubate the plates at 37°C for 14-21 days, feeding the cells twice a week with a medium containing the appropriate concentration of this compound.

-

Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet.

-

Analysis: Count the number of colonies (typically defined as clusters of >50 cells) in each well. Compare the number and size of colonies in treated wells to the vehicle control to determine the inhibitory effect of this compound on anchorage-independent growth.

References

Application Notes and Protocols for BI-4732 In Vivo Xenograft Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R) and on-target resistance mutations such as T790M and C797S.[1][4][5] this compound is also noted for its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[1][2][5] These application notes provide a detailed overview of the methodologies for conducting in vivo xenograft studies with this compound, along with a summary of key quantitative data from published studies.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of EGFR.[2] It effectively targets the kinase activity of various EGFR mutants, including L858R, T790M, and C797S, with high potency while sparing wild-type EGFR.[2][3] Upon binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2][6] This inhibition leads to reduced cell proliferation, as evidenced by decreased Ki67 expression in tumor tissues.[2][4]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. opnme.com [opnme.com]

- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for BI-4732 Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-4732 is a novel, potent, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target EGFR-activating mutations (such as exon 19 deletions and L858R) as well as on-target resistance mutations, most notably T790M and C797S, which confer resistance to earlier-generation TKIs, including osimertinib.[1][2][4] this compound spares wild-type EGFR, suggesting a lower potential for off-target toxicity.[2][5] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastasis.[1][2][4] These application notes provide recommendations for cell lines and detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.

Mechanism of Action

EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] In many NSCLC cases, mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[1]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of mutant EGFR and preventing its phosphorylation.[5] This blockade leads to the downregulation of downstream signaling molecules, including AKT, ERK, and S6K, ultimately inhibiting cancer cell growth and proliferation.[5]

Recommended Cell Lines for this compound Studies

The selection of appropriate cell lines is critical for evaluating the potency and selectivity of this compound. It is recommended to use a panel of cell lines that includes those with EGFR activating mutations, acquired resistance mutations, and wild-type EGFR as a control.

| Cell Line Category | Recommended Cell Lines | EGFR Mutation Status | Rationale for Use |

| Engineered Ba/F3 Cells | Ba/F3 EGFR del19 | Exon 19 Deletion | To assess baseline activity against a common activating mutation.[2] |

| Ba/F3 EGFR L858R | L858R | To assess baseline activity against another common activating mutation.[2] | |

| Ba/F3 EGFR del19/T790M/C797S | Exon 19 Del, T790M, C797S | To test efficacy against triple-mutant osimertinib resistance.[2] | |

| Ba/F3 EGFR L858R/T790M/C797S | L858R, T790M, C797S | To confirm efficacy against a different triple-mutant background.[4][5] | |

| Ba/F3 EGFR WT | Wild-Type | To confirm selectivity and sparing of wild-type EGFR.[2][4] | |

| NSCLC Cell Lines | PC-9 | Exon 19 Deletion | A standard model for EGFR-TKI sensitive NSCLC.[2][4] |

| PC-9_DC or PC-9 T790M/C797S | Exon 19 Del, T790M, C797S | Engineered or patient-derived models of acquired resistance to 3rd-gen TKIs.[2][4] | |

| A431 | Wild-Type (Amplified) | A control cell line with high EGFR expression but no activating mutation.[2][3] | |

| A549 | Wild-Type | A common NSCLC control cell line with wild-type EGFR.[2] | |

| Patient-Derived Models | YU-1097 | Exon 19 Del, T790M, C797S | A patient-derived cell line representing post-osimertinib resistance.[4][5] |

| YU-1182 | EGFR C797S | A patient-derived model with C797S-mediated resistance.[4][5] | |

| YUO-143 | E19del, T790M, C797S | A patient-derived organoid model for more complex 3D culture studies.[4][5] |

Quantitative Data: In Vitro Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of this compound. The following table summarizes reported IC50 values across various cell lines.

| Cell Line | EGFR Mutation | This compound IC50 (nM) | Reference |

| Ba/F3 Engineered Cells | |||

| EGFR del19 | Exon 19 Deletion | 1.1 | [2] |

| EGFR L858R | L858R | 4.6 | [2] |

| EGFR E19del/C797S | Exon 19 Del, C797S | 6 | [4][5] |

| EGFR L858R/C797S | L858R, C797S | 213 | [4][5] |

| EGFR del19/T790M/C797S | Exon 19 Del, T790M, C797S | 2.6 - 4 | [2][4][5] |

| EGFR L858R/T790M/C797S | L858R, T790M, C797S | 7.8 - 15 | [2][4][5] |

| EGFR WT (+EGF) | Wild-Type | 356 | [2] |

| NSCLC & Patient-Derived Cells | |||

| PC-9 | Exon 19 Deletion | 9 - 14 | [2][5] |

| PC-9 T790M/C797S | Exon 19 Del, T790M, C797S | 12 | [2] |

| PC-9_DC | C797S Mutation | 25 | [5] |

| YU-1097 | E19del/T790M/C797S | 3 | [4][5] |

| YU-1182 | C797S Mutation | 73 | [4][5] |

| YUO-143 | E19del/T790M/C797S | 5 | [4][5] |

| A431 | Wild-Type (Amplified) | 730 | [2] |

| A549 | Wild-Type | 1,064 | [2] |

Experimental Protocols

A general workflow for evaluating this compound in selected cell lines is depicted below.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: BI-4732 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction BI-4732 is a novel, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a reversible, ATP-competitive inhibitor that potently targets common EGFR activating mutations (such as exon 19 deletions and L858R), as well as acquired resistance mutations like T790M and C797S, while demonstrating a sparing effect on wild-type EGFR. Notably, this compound exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. These application notes provide detailed protocols and dosage information for the use of this compound in preclinical mouse models based on published studies.

Mechanism of Action and Signaling Pathway EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Key pathways activated include the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound exerts its antitumor effect by inhibiting EGFR phosphorylation, which in turn downregulates the phosphorylation of key downstream effectors like AKT, ERK, and S6K.

BI-4732: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a potent, reversible, and ATP-competitive fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It demonstrates high efficacy against EGFR-activating mutations (such as E19del and L858R) and resistance mutations including T790M and C797S, while sparing wild-type EGFR.[2][3][4] Notably, this compound is capable of penetrating the blood-brain barrier, making it a valuable tool for studying non-small cell lung cancer (NSCLC) with brain metastases.[1][5] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 592.69 g/mol | [6] |

| Formula | C₃₂H₃₆N₁₀O₂ | [7] |

| Appearance | Solid | [7] |

| Purity | >98% (HPLC) | [7] |

| Storage (Powder) | -20°C for 3 years | [6] |

| Storage (in Solvent) | -80°C for 1 year | [6] |

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI) by competitively binding to the ATP-binding site of the EGFR kinase domain.[1][2] This inhibition prevents the autophosphorylation and activation of EGFR, even in the presence of mutations that confer resistance to earlier-generation TKIs.[2][4] Downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are subsequently inhibited, leading to reduced cell proliferation and tumor growth.[1][3][4]

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

-

Procedure:

-

Bring the vial of this compound powder and DMSO to room temperature.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution from 5 mg of this compound (MW: 592.69 g/mol ), you would add 843.6 µL of DMSO.

-

Add the calculated volume of DMSO to the vial of this compound.

-

To aid dissolution, sonication is recommended.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.[6]

-

Note on Sterilization: If preparing the stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties. For aqueous solutions, filtration through a 0.22 µm filter is recommended.[6]

Cell Culture Treatment

The following is a general workflow for treating cells with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. opnme.com [opnme.com]

- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. DL-Homocystine | F. nucleatum | mutagen | TargetMol [targetmol.com]

- 7. This compound | EGFR inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for BI-4732 in Patient-Derived Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a fourth-generation, orally active, and reversible ATP-competitive epidermal growth factor receptor (EGFR) inhibitor. It demonstrates high potency against EGFR activating mutations (such as L858R and exon 19 deletions), the T790M resistance mutation, and critically, the C797S mutation which confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This compound also exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. Patient-derived organoids (PDOs) are increasingly recognized as a superior preclinical model system, recapitulating the genetic and phenotypic heterogeneity of the original tumor. These 3D in vitro models are invaluable for assessing the efficacy of targeted therapies like this compound in a patient-relevant context.

These application notes provide a comprehensive guide for utilizing this compound in patient-derived organoid models of NSCLC, covering its mechanism of action, protocols for key experiments, and data interpretation.

Mechanism of Action

This compound functions by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Its ability to target the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib, positions it as a critical agent for patients who have developed resistance to third-generation TKIs.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of this compound in various patient-derived cell lines and a patient-derived organoid model, YUO-143, harboring different EGFR mutations.

| Model | EGFR Mutation(s) | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| YU-1182 (Cell Line) | E19del, C797S | 73 | >1000 | |

| YU-1097 (Cell Line) | E19del, T790M, C797S | 3 | >1000 | |

| YUO-143 (Organoid) | L858R, T790M, C797S | 5 | >1000 | |

| PC9 (Cell Line) | E19del | 14 | 14 | |

| PC9_DC (Cell Line) | E19del, C797S | 25 | >1000 |

Experimental Protocols

Establishment of Patient-Derived Organoids from NSCLC Tumors

This protocol is adapted from established methods for generating lung cancer organoids.

Materials:

-

Fresh NSCLC tumor tissue

-

Advanced DMEM/F12 medium

-

Penicillin-Streptomycin

-

Collagenase Type II

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Matrigel® (growth factor reduced)

-

Organoid growth medium (see below for formulation)

-

70 µm cell strainer

Organoid Growth Medium Formulation:

-

Advanced DMEM/F12

-

1x B27 supplement

-

1x N2 supplement

-

10 mM HEPES

-

1x GlutaMAX

-

100 ng/mL Noggin

-

50 ng/mL human EGF

-

100 ng/mL R-spondin1

-

10 µM Y-27632 (ROCK inhibitor)

-

10 mM Nicotinamide

-

500 ng/mL FGF-10

-

1 µM SB202190 (p38 inhibitor)

Procedure:

-

Collect fresh tumor tissue in cold Advanced DMEM/F12 with 1% Penicillin-Streptomycin.

-

Mechanically mince the tissue into small fragments (~1-2 mm³).

-

Digest the tissue fragments in a solution of Collagenase Type II (1 mg/mL) and DNase I (10 µg/mL) in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the digestion with an equal volume of Advanced DMEM/F12 containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of organoid growth medium.

-

Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

-

Plate 50 µL domes of the Matrigel®-cell suspension mixture into the center of wells of a pre-warmed 24-well plate.

-

Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.

-

Gently add 500 µL of organoid growth medium to each well.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passage the organoids every 7-14 days by mechanically disrupting the Matrigel® domes and replating.

Caption: Workflow for establishing patient-derived organoids.

Drug Treatment and Viability Assay (CellTiter-Glo® 3D)

Materials:

-

Established NSCLC PDOs

-

This compound

-

96-well clear bottom, opaque-walled plates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Harvest established PDOs and dissociate them into small fragments or single cells.

-

Resuspend the organoid fragments/cells in Matrigel® and plate 10 µL domes in a 96-well plate.

-

After Matrigel® solidification, add 100 µL of organoid growth medium.

-

Allow organoids to form for 3-4 days.

-

Prepare a serial dilution of this compound in organoid growth medium.

-

Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the dose-response curve in appropriate software.

Immunoblotting for Pathway Analysis

Materials:

-

Treated and untreated PDOs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (

Techniques for Assessing BI-4732 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4732 is a fourth-generation, reversible, ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated potent anti-tumor activity against non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R), the T790M resistance mutation, and the C797S mutation, which confers resistance to third-generation TKIs like osimertinib. Notably, this compound spares wild-type EGFR, potentially reducing off-target toxicity. Furthermore, it exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating brain metastases.

These application notes provide a detailed overview of the techniques and protocols for assessing the efficacy of this compound in both in vitro and in vivo settings. The following sections include quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell lines with different EGFR mutation statuses. The following tables summarize its half-maximal inhibitory concentrations (IC50) from cell viability assays and tumor growth inhibition (TGI) from in vivo xenograft studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Engineered Ba/F3 Cells

| Cell Line (EGFR Mutation) | This compound IC50 (nM) |

| EGFR_E19del/C797S | 6 |

| EGFR_L858R/C797S | 213 |

| EGFR_E19del/T790M/C797S | 4 |

| EGFR_L858R/T790M/C797S | 15 |

Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| PC9 | E19del | 14 |

| PC9_DC | E19del/C797S | 25 |

| YU-1182 | E19del/C797S | 73 |

| YU-1097 | E19del/T790M/C797S | 3 |

| YUO-143 | E19del/T790M/C797S | 5 |

Table 3: In Vivo Efficacy of this compound in a YU-1097 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (TGI) (%) |

| This compound | 2.5 | 143.1 |

| This compound | 5 | 154.0 |

| This compound | 10 | 174.1 |

| This compound | 25 | 183.2 |

Signaling Pathway and Experimental Workflow

The following diagrams visualize the EGFR signaling pathway targeted by this compound and the general experimental workflow for assessing its efficacy.

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

NSCLC cell lines with relevant EGFR mutations (e.g., PC9, YU-1097)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 1000 nM.

-

Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other values.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

NSCLC cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

-

Drug Treatment:

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-30 nM).

-

Replace the medium with fresh drug-containing medium every 3-4 days.

-

-

Colony Formation:

-

Incubate the plates for 14-21 days, or until visible colonies are formed in the control wells.

-

-

Staining and Quantification:

-

Wash the wells twice with PBS.

-